p-Benzoquinone, (p-ethoxyphenyl)-
Overview
Description
P-Benzoquinone, (p-ethoxyphenyl)- is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound p-Benzoquinone, (p-ethoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality p-Benzoquinone, (p-ethoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Benzoquinone, (p-ethoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Dual-Signaling Chemodosimeter
The compound serves as a dual-signaling chemodosimeter for hypochlorous acid, as demonstrated by Zhang et al. (2011). They found that the oxidation of a p-methoxyphenol derivative by HClO induces an intramolecular charge transfer, leading to detectable colorimetric and fluorescent changes in aqueous solutions (Zhang et al., 2011).
2. Toxicological Significance
Porubek et al. (1986) explored quinone imines, a class of biological reactive intermediates, highlighting the toxicological importance of 4-(ethoxyphenyl)-p-benzoquinone imine as a potential reactive intermediate formed during metabolism of analgesic phenacetin (Porubek et al., 1986).
3. Electrochemical Membrane Applications
A study by Zaky and Chaplin (2014) delved into the removal mechanisms of various phenols, including p-benzoquinone, using a porous Ti4O7 reactive electrochemical membrane. They observed that p-benzoquinone removal was primarily due to reaction with electrochemically formed hydroxyl radicals (Zaky & Chaplin, 2014).
4. DNA Oligodeoxyribonucleotides Research
Chenna and Singer (1995) conducted large-scale synthesis of p-benzoquinone-2'-deoxycytidine and p-benzoquinone-2'-deoxyadenosine adducts. They explored the incorporation of these adducts into DNA oligodeoxyribonucleotides, which has implications in understanding the biochemical properties of these modified DNA structures (Chenna & Singer, 1995).
5. Biopolymerization Catalysts
In 2003, Daodong Zhang and G. Jin reported the synthesis of binuclear 2,5-disubstituted Amino-p-benzoquinone-nickel(II) complexes, which show high activities for ethylene polymerization without cocatalysts, leading to the production of high-molecular-weight polyethylene (Zhang & Jin, 2003).
6. Electrophilic Arylation Catalysts
Jean‐Ho Chu et al. (2009) described an efficient synthesis of ortho-arylated 2-phenoxypyridines catalyzed by palladium acetate. p-Benzoquinone played an important role as a ligand and co-oxidant in the catalytic reaction, indicating its utility in fine chemical synthesis (Jean‐Ho Chu et al., 2009).
Mechanism of Action
Target of Action
It is known that quinones, a class of compounds to which p-benzoquinone belongs, interact with various biological molecules, including proteins and dna .
Mode of Action
It is known that quinones can undergo redox cycling, generating reactive oxygen species (ros) that can cause oxidative stress and damage to cellular components .
Biochemical Pathways
Quinone imines, a class of compounds related to p-Benzoquinone, (p-ethoxyphenyl)-, have been found to be reactive intermediates in the metabolism of certain drugs . These intermediates can interact with various biochemical pathways, potentially leading to toxicological effects .
Pharmacokinetics
The molecular weight of p-benzoquinone is 1080948 , which may influence its pharmacokinetic properties.
Result of Action
Quinones and related compounds are known to cause oxidative stress and damage to cellular components .
Safety and Hazards
Future Directions
The satisfactory stability and low cost of synthesizing Cu/TS-1 give this method considerable potential for further industrialization . The absorption spectra of arylated p-benzoquinone derivatives have been assessed from optimized structures with the help of time-dependent density functional theory . Designed compounds show strong absorption bands as compared to the reference molecule with chloroform solvent and IEFPCM model .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)cyclohexa-2,5-diene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-2-17-12-6-3-10(4-7-12)13-9-11(15)5-8-14(13)16/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAFVPYNCBNXAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211833 | |
Record name | p-Benzoquinone, (p-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6276-62-6 | |
Record name | (p-Ethoxyphenyl)-p-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006276626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC727414 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Quinone, p-phenethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Benzoquinone, (p-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (P-ETHOXYPHENYL)-P-BENZOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5G8740Y8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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